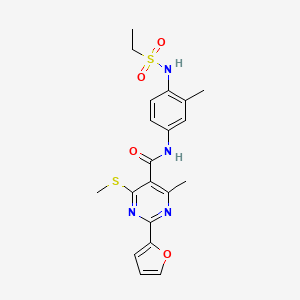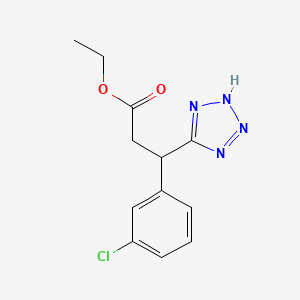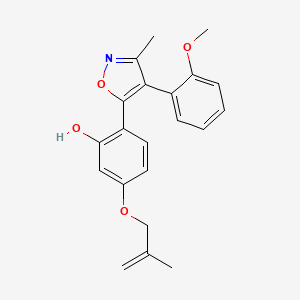
4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid, also known as DFPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFPA is a derivative of 4-oxo-2-butenoic acid and is a yellow crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Synthesis and Building Blocks for Biologically Active Compounds
4-(hetero)aryl-4-oxobut-2-enoic acid derivatives, a category which includes 4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid, are used as building blocks in synthesizing biologically active compounds. An efficient protocol combining microwave assistance and ytterbium triflate catalyst has been developed for synthesizing these acids, starting from various (hetero)aromatic ketones and glyoxylic acid monohydrate, resulting in pure products with 52-75% yields (Tolstoluzhsky et al., 2008).
Inhibition of Kynurenine-3-Hydroxylase
Derivatives of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, including 4-(3,4-difluorophenyl) variants, have been identified as potent inhibitors of kynurenine-3-hydroxylase. This enzyme inhibition is relevant for neuroprotective agents, as these compounds are among the most potent inhibitors disclosed so far (Drysdale et al., 2000).
Preparation of Novel Heterocycles
4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, related to this compound, serves as a starting material for synthesizing novel heterocyclic compounds. These compounds are produced via Michael addition reactions with nitrogen, sulfur, and carbon nucleophiles, and demonstrate antimicrobial activities (El-Hashash et al., 2014).
Analgesic and Antibacterial Activities
The compound 4-aryl-2-[(2-oxo-1,2-diphenylethylidene)hydrazinyl]-4-oxobut-2-enoic-acid amides, related to the 4-(3,4-difluorophenyl) variant, has been shown to have analgesic and antibacterial activities. This synthesis has resulted in compounds with activities comparable to or exceeding reference drugs, offering potential for therapeutic applications (Bykov et al., 2018).
Molecular Structure and DNA Interaction
Studies on similar compounds, like 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, have explored their molecular structures, DNA interactions, and biological activities. Spectroscopic, thermal, and crystallographic analyses reveal insights into the compound's structure and potential for DNA interaction and antitumor activities (Sirajuddin et al., 2015).
Transition Metal Ion Complexes
Complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions have been synthesized, characterized by their thermal and magnetic properties. These complexes, involving a structurally related acid, highlight the versatility of these compounds in forming metal ion complexes (Ferenc et al., 2017).
Propiedades
IUPAC Name |
(E)-4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-5H,(H,14,15)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEIUAVCQAVVOW-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C=CC(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)/C=C/C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2508266.png)
![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2508270.png)


![N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2508274.png)



![1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2508281.png)
![N-[(3-Chloro-4-methoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2508282.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2508285.png)
